n-Acetylserotonin glucuronide

Description

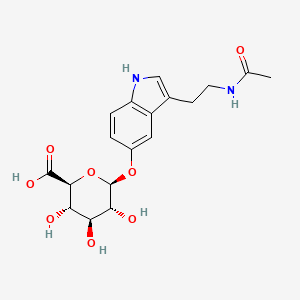

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O8/c1-8(21)19-5-4-9-7-20-12-3-2-10(6-11(9)12)27-18-15(24)13(22)14(23)16(28-18)17(25)26/h2-3,6-7,13-16,18,20,22-24H,4-5H2,1H3,(H,19,21)(H,25,26)/t13-,14-,15+,16-,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKQFNYKSNWOTC-RNGZQALNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18430-06-3 |

Source

|

| Record name | N-Acetylserotonin glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018430063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYLSEROTONIN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUG64S3DC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the biosynthetic pathway of n-acetylserotonin glucuronide?

An In-Depth Technical Guide to the Biosynthetic Pathway of N-acetylserotonin Glucuronide

Introduction

N-acetylserotonin (NAS), a fascinating and multifaceted indoleamine, occupies a critical nexus in neurobiology and metabolism. Historically viewed primarily as the penultimate precursor in the synthesis of melatonin from serotonin, recent research has illuminated its intrinsic biological activities.[1] NAS functions as a potent antioxidant, exhibits neuroprotective and antidepressant-like effects, and acts as an agonist for the Tropomyosin receptor kinase B (TrkB), mimicking some of the actions of Brain-Derived Neurotrophic Factor (BDNF).[2][3]

Given its therapeutic potential and role as a key metabolic intermediate, understanding its complete lifecycle, from synthesis to elimination, is paramount for researchers in pharmacology, neuroscience, and drug development. A primary route of metabolic clearance for NAS is through Phase II conjugation, specifically glucuronidation, which enhances its water solubility and facilitates excretion.[4] This guide provides a detailed technical exploration of the complete biosynthetic pathway, from the generation of NAS to its final conversion into this compound, offering field-proven insights into the key enzymes, regulatory mechanisms, and experimental methodologies required for its study.

Part I: Biosynthesis of N-acetylserotonin (NAS) from Serotonin

The initial and rate-limiting step in the conversion of serotonin to melatonin is the formation of N-acetylserotonin.[4] This reaction is not merely a simple metabolic conversion but a tightly regulated process that forms the basis of the circadian production of melatonin.[5]

The Core Reaction: N-acetylation of Serotonin

The biosynthesis of NAS involves the transfer of an acetyl group from the cofactor acetyl-CoA to the primary amine of serotonin (5-hydroxytryptamine).

-

Substrate: Serotonin (5-hydroxytryptamine)

-

Cofactor: Acetyl Coenzyme A (Acetyl-CoA)

-

Product: N-acetylserotonin (NAS)

-

Key Enzyme: Arylalkylamine N-acetyltransferase (AANAT)

This enzymatic step is critical because, unlike serotonin, NAS can readily cross the blood-brain barrier.[1]

The Master Regulator: Arylalkylamine N-acetyltransferase (AANAT)

AANAT (EC 2.3.1.87), also known as serotonin N-acetyltransferase (SNAT), is the pivotal enzyme in this process.[5] Its activity is the primary determinant of the rhythmic production of NAS and, consequently, melatonin.

-

Function: AANAT belongs to the GCN5-related N-acetyltransferases (GNATs) superfamily and catalyzes the transfer of an acetyl group to the primary amine of serotonin and other arylalkylamines.[5][6]

-

Location: While most famously active in the pineal gland, AANAT activity is also present in the retina, hippocampus, and cerebellum, suggesting diverse physiological roles for NAS beyond being a melatonin precursor.[2]

-

Regulation: AANAT activity is under profound circadian control. During darkness, norepinephrine released from sympathetic nerves activates a cAMP-dependent signaling cascade in pinealocytes. This leads to the phosphorylation of AANAT, which promotes its binding to 14-3-3 proteins. This binding both activates the enzyme by increasing its affinity for serotonin and protects it from proteasomal degradation, leading to a dramatic surge in nighttime NAS production.[2][3]

Caption: Enzymatic conversion of Serotonin to N-acetylserotonin by AANAT.

Part II: Phase II Metabolism - Glucuronidation of N-acetylserotonin

Following its synthesis, NAS can either be methylated to form melatonin or undergo Phase II metabolism for clearance. Glucuronidation is a major detoxification pathway that attaches a hydrophilic glucuronic acid moiety to xenobiotics and endogenous compounds, rendering them more water-soluble for excretion.[7]

The Core Reaction: O-Glucuronidation of NAS

The phenolic 5-hydroxyl group on the indole ring of NAS is the target for glucuronidation. The reaction involves the transfer of glucuronic acid from the activated cofactor UDP-glucuronic acid (UDPGA) to NAS.

-

Substrate: N-acetylserotonin (NAS)

-

Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA)

-

Product: N-acetylserotonin-5-O-glucuronide

-

Key Enzyme Family: UDP-Glucuronosyltransferases (UGTs)

The resulting glucuronide is a highly polar molecule readily eliminated in urine.[8]

Enzyme Specificity: The Role of UGT Isoforms

The human UGT superfamily consists of multiple isoforms with overlapping substrate specificities.[9] Identifying the specific enzymes responsible for a particular reaction—a process known as reaction phenotyping—is crucial for predicting drug-drug interactions.[10] Studies using panels of recombinant human UGT enzymes have identified UGT1A6 as the primary enzyme responsible for NAS glucuronidation.[4] Moderate catalytic activity has also been observed with UGT1A9 and UGT1A10, suggesting they may play a secondary role.[8] This is consistent with the fact that the precursor molecule, serotonin, is a highly selective probe substrate for UGT1A6.[11][12]

Caption: The complete biosynthetic pathway of this compound.

Part III: Methodologies for Studying the Pathway

A robust investigation of this metabolic pathway requires a multi-faceted experimental approach, combining enzymatic assays with advanced analytical techniques. The causality behind this strategy is to first identify the key enzymatic players and then develop quantitative methods to measure their activity and the resulting metabolites.

Experimental Strategy: UGT Reaction Phenotyping

To authoritatively identify the UGT isoforms responsible for NAS glucuronidation, a two-pronged approach is employed. This self-validating system ensures that results are not an artifact of a single method.[13]

-

Recombinant Enzymes: NAS is incubated individually with a panel of commercially available, cDNA-expressed human UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7).[13] The formation of this compound is monitored. The isoform(s) demonstrating the highest catalytic activity are identified as the primary contributors.

-

Chemical Inhibition: The glucuronidation reaction is run using a complex enzyme source that mimics the in vivo environment, such as pooled human liver microsomes (HLMs).[13] The reaction is performed in the presence and absence of chemical inhibitors that are selective for specific UGT isoforms. A significant reduction in metabolite formation in the presence of a UGT1A6-selective inhibitor, for example, would confirm its role in the pathway.

Caption: A logical workflow for identifying key UGT enzymes (phenotyping).

Experimental Protocol 1: In Vitro AANAT Activity Assay

This protocol measures the conversion of serotonin to NAS, adapted from methodologies used for characterizing AANAT from various species.[3][6]

Objective: To quantify the catalytic activity of AANAT in a given enzyme preparation (e.g., pineal gland homogenate, recombinant AANAT).

Materials:

-

Enzyme source (e.g., tissue homogenate, recombinant AANAT)

-

100 mM Potassium Phosphate Buffer (pH 8.8)

-

Serotonin solution

-

Acetyl-Coenzyme A (Acetyl-CoA) solution

-

Methanol (for reaction termination)

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing 100 mM potassium phosphate buffer, 0.5 mM serotonin, and the enzyme preparation.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Start the reaction by adding Acetyl-CoA to a final concentration of 0.5 mM.

-

Incubation: Incubate at 37°C for 30 minutes. The incubation time should be within the linear range of the reaction, which should be determined empirically.

-

Terminate Reaction: Stop the reaction by adding 25 µL of ice-cold methanol.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.

-

Analysis: Transfer the supernatant to an HPLC vial. Inject an aliquot (e.g., 10 µL) onto an HPLC system equipped with a C18 column and a fluorescence detector to detect and quantify the N-acetylserotonin product.

Experimental Protocol 2: In Vitro UGT Assay for NAS Glucuronidation

This protocol is designed to measure the formation of this compound, based on standard methods for assessing UGT activity with serotonin and other substrates.[14][15]

Objective: To quantify the rate of NAS glucuronidation by human liver microsomes (HLMs) or a specific recombinant UGT isoform (e.g., UGT1A6).

Materials:

-

Enzyme source: Pooled HLMs or recombinant UGT1A6 microsomes

-

50 mM Tris-HCl Buffer (pH 7.5)

-

Magnesium Chloride (MgCl₂) solution

-

Alamethicin solution (a pore-forming agent to disrupt membrane latency)

-

N-acetylserotonin (NAS) solution

-

Uridine 5'-diphospho-glucuronic acid (UDPGA) solution

-

Acetonitrile with 0.1% Formic Acid (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare a mixture (total volume ~190 µL) containing 50 mM Tris-HCl, 8 mM MgCl₂, the enzyme source (e.g., 0.5 mg/mL microsomal protein), and NAS at the desired concentration (e.g., for kinetic studies, a range from 1 µM to 500 µM might be used).

-

Activate Microsomes: Add alamethicin to the mixture (final concentration ~25 µg/mg protein) and vortex briefly. This step is crucial for microsomal preparations to ensure UDPGA access to the enzyme's active site.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Start the reaction by adding 10 µL of UDPGA solution (final concentration typically 2-5 mM).

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

-

Terminate Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard for LC-MS/MS analysis.

-

Protein Precipitation: Vortex vigorously and centrifuge at high speed for 10 minutes to pellet proteins.

-

Analysis: Transfer the supernatant for analysis by LC-MS/MS to quantify the formation of this compound.

Protocol 3: Analytical Quantification by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low-level metabolites in complex biological matrices due to its superior sensitivity and specificity. This method is adapted from published assays for NAS.[16][17]

Objective: To accurately quantify NAS and this compound in samples from in vitro assays or biological fluids.

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatography:

-

Column: A reversed-phase C18 column (e.g., Waters SymmetryShield RP18, 2.1×100 mm, 3.5 µm).[16]

-

Mobile Phase A: 0.1% Formic Acid in Water.[17]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[17]

-

Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is used to elute the analytes.

-

Flow Rate: Dependent on column dimensions (e.g., 0.2-0.4 mL/min for conventional LC).

Mass Spectrometry:

-

Mode: Positive Ion Electrospray (ESI+).

-

Detection: Selected Reaction Monitoring (SRM). SRM provides high specificity by monitoring a specific precursor ion to product ion fragmentation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| N-acetylserotonin (NAS) | 219.1 | 160.1 | 13 |

| This compound | 395.1 | 219.1 | Empirically optimized |

| d7-NAS (Internal Standard) | 226.1 | 164.1 | 20 |

| Table based on data from Carter et al., 2012.[17] The m/z and collision energy for the glucuronide must be determined empirically by infusing a standard, but a common fragmentation would be the loss of the glucuronic acid moiety (176 Da), resulting in the parent NAS ion. |

Conclusion

The biosynthetic pathway of this compound is a two-stage process fundamental to the regulation and clearance of a key neuroactive molecule. The initial synthesis of NAS from serotonin is catalyzed by the rhythmically controlled enzyme AANAT. Subsequently, NAS is efficiently detoxified and prepared for excretion via O-glucuronidation, a reaction predominantly catalyzed by the Phase II enzyme UGT1A6.

For professionals in drug development and biomedical research, a thorough understanding of this pathway is critical. The central role of UGT1A6 highlights a potential nexus for drug-drug interactions, where co-administered drugs that inhibit or induce this enzyme could significantly alter the pharmacokinetics of NAS. The robust experimental protocols outlined herein provide a validated framework for investigating this pathway, enabling researchers to probe its function, quantify its metabolites, and explore its broader implications in health and disease.

References

-

N-Acetylserotonin - Wikipedia. (n.d.). Wikipedia. [Link]

-

Cis-resveratrol glucuronidation kinetics in human and recombinant UGT1A sources. (2012). PubMed. [Link]

-

UGT1A1 and UGT1A9 Are Responsible for Phase II Metabolism of Tectorigenin and Irigenin In Vitro. (2022). MDPI. [Link]

-

Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update. (n.d.). Springer Nature Experiments. [Link]

-

UGT Inhibition, Induction and Phenotyping Assays. (n.d.). Charles River Laboratories. [Link]

-

Mutual Regioselective Inhibition of Human UGT1A1-Mediated Glucuronidation of Four Flavonoids. (2019). NIH. [Link]

-

Kinetic parameters for the glucuronidation of estradiol and Fulvestrant by UGT1A isoenzymes. (n.d.). ResearchGate. [Link]

-

An improved assay method for UDP-glucuronyltransferase activity towards 5-hydroxytryptamine and the characteristic properties of the enzyme. (1981). PubMed. [Link]

-

Expression and Characterization of Recombinant Human UDP-glucuronosyltransferases (UGTs). UGT1A9 Is More Resistant to Detergent Inhibition Than Other UGTs and Was Purified as an Active Dimeric Enzyme. (2002). PubMed. [Link]

-

N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain. (2013). NIH. [Link]

-

Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite. (2021). NIH. [Link]

-

Comparison of Serotonin Glucuronidation Activity of UDP-glucuronosyltransferase 1a6a (Ugt1a6a) and Ugt1a6b: Evidence for the Preferential Expression of Ugt1a6a in the Mouse Brain. (2012). ResearchGate. [Link]

-

Serotonin in Living Cells: Fluorescent Tools and Models to Study. (2016). Taylor & Francis eBooks. [Link]

-

Serotonin effects on human iPSC-derived neural cell functions: from mitochondria to depression. (2023). NIH. [Link]

-

ADME 101 Drug Metabolism Webinar: Reaction Phenotyping Studies. (2023). YouTube. [Link]

-

Serotonin (5-hydroxytryptamine) glucuronidation in vitro: assay development, human liver microsome activities and species differences. (2002). PubMed. [Link]

-

Comparison of serotonin glucuronidation activity of UDP-glucuronosyltransferase 1a6a (Ugt1a6a) and Ugt1a6b: evidence for the preferential expression of Ugt1a6a in the mouse brain. (2012). J-Stage. [Link]

-

Functional Characterization of Arylalkylamine N-Acetyltransferase, a Pivotal Gene in Antioxidant Melatonin Biosynthesis from Chlamydomonas reinhardtii. (2022). NIH. [Link]

-

Aralkylamine N-acetyltransferase - Wikipedia. (n.d.). Wikipedia. [Link]

-

With sophisticated tools in a simple model, scientists aim to learn how serotonin modulates behavior. (2020). Picower Institute. [Link]

-

All the brain’s a stage for serotonin: the forgotten story of serotonin diffusion across cell membranes. (2022). The Royal Society. [Link]

-

Quantitation of Melatonin and N-Acetylserotonin in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS. (2012). PubMed. [Link]

-

Melatonin Synthesis Enzymes in Macaca mulatta: Focus on Arylalkylamine N-Acetyltransferase (EC 2.3.1.87). (1999). Oxford Academic. [Link]

-

Melatonin synthesis: 14-3-3-dependent activation and inhibition of arylalkylamine N-acetyltransferase mediated by phosphoserine-205. (2005). PNAS. [Link]

-

Analysis of p31T-arylalkylamine N-acetyltransferase (AANAT) levels in... (n.d.). ResearchGate. [Link]

-

Validation of Serotonin (5-Hydroxtryptamine) as an in Vitro Substrate Probe for Human UDP-Glucuronosyltransferase (UGT) 1A6. (2003). ResearchGate. [Link]

-

Validation of serotonin (5-hydroxtryptamine) as an in vitro substrate probe for human UDP-glucuronosyltransferase (UGT) 1A6. (2003). PubMed. [Link]

-

Validation of serotonin (5-hydroxtryptamine) as an in vitro substrate probe for human UDP-glucuronosyltransferase (UGT) 1A6. (2003). Semantic Scholar. [Link]

-

Glucuronidation - Wikipedia. (n.d.). Wikipedia. [Link]

-

Quantitation of Melatonin and N-acetylserotonin in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS. (2012). NIH. [Link]

-

Glucuronidation enzymes, genes and psychiatry. (2003). PubMed. [Link]

-

N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification. (2017). Semantic Scholar. [Link]

-

(PDF) Quantitation of Melatonin and N-Acetylserotonin in. (n.d.). Amanote Research. [Link]

-

Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. (n.d.). BioIVT. [Link]

-

N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification. (2017). PubMed. [Link]

-

Quantitation of Melatonin and N-acetylserotonin in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS. (2012). ResearchGate. [Link]

-

Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. (2012). SciSpace. [Link]

-

In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. (2002). PubMed. [Link]

-

Use of isoform-specific UGT metabolism to determine and describe rates and profiles of glucuronidation of wogonin and oroxylin A by human liver and intestinal microsomes. (2016). PubMed. [Link]

-

Use of Isoform-Specific UGT Metabolism to Determine and Describe Rates and Profiles of Glucuronidation of Wogonin and Oroxylin A by Human Liver and Intestinal Microsomes. (2016). NIH. [Link]

-

N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification. (2017). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. criver.com [criver.com]

- 3. pnas.org [pnas.org]

- 4. Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aralkylamine N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 6. Functional Characterization of Arylalkylamine N-Acetyltransferase, a Pivotal Gene in Antioxidant Melatonin Biosynthesis from Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human variability in isoform-specific UDP-glucuronosyltransferases: markers of acute and chronic exposure, polymorphisms and uncertainty factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glucuronidation enzymes, genes and psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update | Springer Nature Experiments [experiments.springernature.com]

- 11. Validation of serotonin (5-hydroxtryptamine) as an in vitro substrate probe for human UDP-glucuronosyltransferase (UGT) 1A6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Validation of serotonin (5-hydroxtryptamine) as an in vitro substrate probe for human UDP-glucuronosyltransferase (UGT) 1A6. | Semantic Scholar [semanticscholar.org]

- 13. criver.com [criver.com]

- 14. Serotonin (5-hydroxytryptamine) glucuronidation in vitro: assay development, human liver microsome activities and species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. Quantitation of melatonin and n-acetylserotonin in human plasma by nanoflow LC-MS/MS and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitation of Melatonin and N-acetylserotonin in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N-acetylserotonin Glucuronide in Melatonin Metabolism: A Comprehensive Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylserotonin (NAS), traditionally viewed as a mere precursor to melatonin, is now recognized for its own significant biological activities, including neurotrophic and antioxidant effects[1][2]. The metabolic fate of NAS is therefore of critical importance in understanding the full scope of the melatoninergic pathway. While the conversion of NAS to melatonin is well-documented, its alternative metabolic routes are less characterized. This technical guide provides an in-depth exploration of a key metabolic pathway: the glucuronidation of N-acetylserotonin. We will elucidate the enzymatic processes, the resulting metabolite N-acetylserotonin glucuronide, its significance as a biomarker, and the state-of-the-art analytical methodologies required for its quantification. This document serves as a critical resource for researchers investigating melatonin physiology, neuropharmacology, and the development of therapeutics targeting this pathway.

The Melatonin Metabolic Landscape: Beyond the Linear Pathway

The biosynthesis of melatonin is a well-established pathway originating from the amino acid tryptophan. The canonical pathway proceeds as follows:

-

Tryptophan is hydroxylated to 5-hydroxytryptophan.

-

5-hydroxytryptophan is decarboxylated to form Serotonin (5-hydroxytryptamine).[3]

-

Serotonin is acetylated by arylalkylamine N-acetyltransferase (AANAT) to produce N-acetylserotonin (NAS) .[1][3]

-

NAS is then O-methylated by N-acetylserotonin O-methyltransferase (ASMT) to yield Melatonin .[3][4]

Melatonin's primary catabolic fate involves hydroxylation by cytochrome P450 enzymes (predominantly CYP1A2 in the liver) to 6-hydroxymelatonin, which is subsequently conjugated with sulfate or glucuronic acid for excretion.[5][6]

However, this linear view is an oversimplification. A crucial, and often overlooked, aspect of this pathway is the "backward" conversion of melatonin back to NAS via O-demethylation, a reaction mediated by CYP1A2 and CYP1B1.[6][7] This positions NAS not only as a precursor but also as a direct metabolite of melatonin, creating a dynamic equilibrium and a persistent pool of bioactive NAS.[7][8][9] Given the independent biological activities of NAS, including its role as a potent agonist for the TrkB receptor, its metabolic clearance is of profound interest.[1][2]

Glucuronidation: A Major Clearance Pathway for N-Acetylserotonin

Glucuronidation is a critical Phase II metabolic reaction that conjugates lipophilic molecules with glucuronic acid, rendering them more water-soluble and facilitating their elimination from the body.[10] This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[10][11]

While much attention has been given to the sulfation and glucuronidation of 6-hydroxymelatonin, NAS itself is a substrate for direct glucuronidation. This reaction involves the attachment of a glucuronic acid moiety to the hydroxyl group of the indole ring of NAS, forming N-acetylserotonin β-D-glucuronide .[12]

Key Enzymes: UGT1A Subfamily

The UGT1A subfamily of enzymes, located on chromosome 2, is primarily responsible for the glucuronidation of phenolic compounds.[11][13] Specifically, UGT1A6 is known for its high activity towards small planar phenols, and studies have implicated it in the metabolism of serotonin and related compounds.[14][15][16] The UGT1A1 isoform is also involved in the metabolism of a variety of endogenous and exogenous compounds.[14][17] It is therefore mechanistically sound to posit that UGT1A6, and potentially UGT1A1, are the primary enzymes responsible for the conversion of N-acetylserotonin to its glucuronide conjugate. The expression and activity of these enzymes can be influenced by genetic polymorphisms, age, and exposure to various substances, potentially leading to inter-individual variability in NAS metabolism.[15][17][18]

Mandatory Visualization 1: Melatonin Metabolism and the NAS-Glucuronide Pathway

Sources

- 1. N-Acetylserotonin - Wikipedia [en.wikipedia.org]

- 2. N-Acetylserotonin and Aging-Associated Cognitive Impairment and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Enzymatic O-methylation of N-acetylserotonin to melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Melatonin Metabolism in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

- 9. Melatonin can be differentially metabolized in the rat to produce N-acetylserotonin in addition to 6-hydroxy-melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucuronidation - Wikipedia [en.wikipedia.org]

- 11. Glucuronidation enzymes, genes and psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biosynth.com [biosynth.com]

- 13. researchgate.net [researchgate.net]

- 14. The Development of UDP-Glucuronosyltransferases 1A1 and 1A6 in the Pediatric Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Age-Dependent Hepatic UDP-Glucuronosyltransferase Gene Expression and Activity in Children [frontiersin.org]

- 16. UGT1A6 - Wikipedia [en.wikipedia.org]

- 17. UDP-glucuronosyltransferase (UGT1A1*28 and UGT1A6*2) polymorphisms in Caucasians and Asians: relationships to serum bilirubin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Elucidation of a Key Serotonergic Metabolite: A Technical Guide to the Discovery and Characterization of N-Acetylserotonin Glucuronide

Abstract

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and analytical characterization of N-acetylserotonin glucuronide (NAS-G), a significant but often overlooked metabolite in the serotonin-melatonin pathway. This document is intended for researchers, scientists, and drug development professionals engaged in neurobiology, pharmacology, and metabolic studies. We will delve into the historical context of its discovery, the enzymatic systems responsible for its formation, and detailed methodologies for its synthesis and characterization, thereby providing a foundational resource for its further investigation.

Introduction: Beyond a Simple Precursor

N-acetylserotonin (NAS) has long been recognized as the immediate precursor to melatonin, the primary hormone regulating circadian rhythms.[1][2] Synthesized from serotonin via the enzyme arylalkylamine N-acetyltransferase (AANAT), NAS was initially considered merely an intermediate in melatonin production.[3] However, emerging research has illuminated the diverse biological activities of NAS itself, including its roles as a potent antioxidant and an agonist for TrkB receptors, suggesting neurotrophic and antidepressant effects independent of melatonin.[3]

Given the physiological importance of NAS, understanding its metabolic fate is crucial. Glucuronidation, a major phase II metabolic pathway, enhances the water solubility of various endogenous and exogenous compounds, facilitating their excretion.[4] This guide focuses on the discovery and characterization of this compound, a key product of this metabolic process.

The Metabolic Pathway of N-Acetylserotonin

The biosynthesis of N-acetylserotonin and its subsequent conversion to melatonin is a well-established pathway primarily occurring in the pineal gland.[1][2] However, NAS is also subject to other metabolic transformations, including glucuronidation.

Figure 1: Metabolic pathway of N-acetylserotonin.

In Vivo Discovery of this compound

The initial identification of this compound emerged from studies investigating the metabolism of its downstream product, melatonin. Pioneering work in the mid-1980s by Leone and Silman demonstrated that N-acetylserotonin is a urinary metabolite of melatonin in rats. Their research, utilizing thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) following deconjugation, revealed that NAS was excreted as both sulfate and glucuronide conjugates.

A subsequent study in humans confirmed these findings, showing that after administration of deuterated melatonin, deuterated NAS was excreted in the urine, predominantly as glucuronide and sulfate conjugates. Notably, a greater proportion of NAS was found in the glucuronide fraction compared to the sulfate fraction. These seminal studies provided the first direct evidence of this compound as a significant in vivo metabolite.

Enzymatic Synthesis of this compound

The conjugation of a glucuronic acid moiety to a substrate is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). Based on studies of the structurally similar parent compound, serotonin, the UGT1A6 isoform has been identified as the primary enzyme responsible for the glucuronidation of the 5-hydroxyl group of the indole ring. Given that N-acetylserotonin shares this 5-hydroxyl group, UGT1A6 is the logical and likely catalyst for the formation of N-acetylserotonin O-glucuronide.

Figure 2: Enzymatic synthesis of this compound.

Detailed Protocol for In Vitro Enzymatic Synthesis

This protocol describes the synthesis of this compound using recombinant human UGT1A6.

Materials:

-

N-acetylserotonin (substrate)

-

Recombinant human UGT1A6 (e.g., from insect cells)

-

UDP-glucuronic acid (UDPGA), trisodium salt

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Saccharolactone (β-glucuronidase inhibitor)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture on ice. For a final volume of 200 µL, add the following components in order:

-

100 µL of 100 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂.

-

20 µL of 10 mM Saccharolactone solution.

-

10 µL of N-acetylserotonin stock solution (e.g., 2 mM in 50% methanol, for a final concentration of 100 µM).

-

Variable volume of recombinant UGT1A6 (protein concentration to be optimized, typically 0.1-0.5 mg/mL final concentration).

-

Adjust volume with ultrapure water.

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the reaction by adding 20 µL of 50 mM UDPGA solution (for a final concentration of 5 mM).

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle shaking.

-

Termination of Reaction: Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Protein Precipitation: Vortex the mixture vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate the protein.

-

Sample Collection: Carefully transfer the supernatant to an HPLC vial for analysis and purification.

Purification and Characterization

The synthesized this compound can be purified from the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).

HPLC Purification Protocol

Instrumentation:

-

HPLC system with a preparative or semi-preparative column (e.g., C18, 5 µm particle size)

-

UV detector

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

Gradient Elution:

-

A linear gradient from 5% B to 40% B over 30 minutes is a suitable starting point for method development. The elution of the more polar glucuronide will occur earlier than the parent N-acetylserotonin.

Fraction Collection:

-

Monitor the elution profile at a wavelength of approximately 280 nm. Collect fractions corresponding to the peak of this compound.

Post-Purification:

-

Pool the collected fractions and lyophilize to obtain the purified product.

Structural Characterization

High-resolution mass spectrometry (HRMS) is essential for confirming the identity of the synthesized compound.

-

Expected Mass: The monoisotopic mass of N-acetylserotonin is 218.0950 g/mol . The addition of a glucuronic acid moiety (C₆H₈O₆) results in a mass increase of 176.0321 g/mol . Therefore, the expected monoisotopic mass of this compound is 394.1271 g/mol .

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS provides structural information. A characteristic fragmentation pattern for glucuronides is the neutral loss of the glucuronic acid moiety (176.0321 Da), resulting in a fragment ion corresponding to the aglycone (N-acetylserotonin) at m/z 219.1028 in positive ion mode.

| Compound | Formula | Monoisotopic Mass ( g/mol ) | [M+H]⁺ (m/z) | Major Fragment Ion (m/z) |

| N-acetylserotonin | C₁₂H₁₄N₂O₂ | 218.0950 | 219.1028 | 160.0762 ([M+H - C₂H₃NO]⁺) |

| This compound | C₁₈H₂₂N₂O₈ | 394.1271 | 395.1349 | 219.1028 ([M+H - 176.0321]⁺) |

Analytical Methods for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological matrices.

Figure 3: Analytical workflow for the quantification of this compound.

LC-MS/MS Method Parameters

The following is a representative LC-MS/MS method that can be adapted for the analysis of this compound.

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient tailored to resolve the analyte from matrix components.

-

Flow Rate: 0.3-0.5 mL/min

-

Injection Volume: 5-10 µL

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Quantifier: 395.1 -> 219.1 (Corresponds to the loss of the glucuronic acid moiety)

-

Qualifier: A secondary fragment ion of the aglycone, e.g., 395.1 -> 160.1

-

| Parameter | Value |

| Precursor Ion (m/z) | 395.1 |

| Product Ion (Quantifier, m/z) | 219.1 |

| Product Ion (Qualifier, m/z) | 160.1 |

| Collision Energy | To be optimized for the specific instrument |

| Dwell Time | 50-100 ms |

Conclusion and Future Directions

This compound is a significant metabolite in the serotonin-melatonin pathway. Its discovery has broadened our understanding of N-acetylserotonin metabolism. This technical guide provides a comprehensive resource for the synthesis, purification, and characterization of this important molecule. Further research is warranted to fully elucidate the physiological and pharmacological roles of this compound, particularly in the context of the neurobiological activities of its parent compound. The availability of robust analytical methods and characterized reference standards, as outlined in this guide, will be instrumental in advancing these future investigations.

References

-

Human Metabolome Database. (2021). This compound (HMDB0060833). Retrieved from [Link]

- Leone, R. M., & Silman, R. E. (1984). Melatonin can be differentially metabolized in the rat to produce N-acetylserotonin in addition to 6-hydroxy-melatonin. Endocrinology, 114(5), 1825–1832.

- Leone, R. M., & Silman, R. E. (1985). Melatonin is metabolized to N-acetyl serotonin and 6-hydroxymelatonin in man. Journal of Pineal Research, 2(1), 75-83.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Stachulski, A. V., & Meng, X. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides.

-

Veeprho. (n.d.). N-Acetyl Serotonin β-D-Glucuronide. Retrieved from [Link]

-

Taylor & Francis. (n.d.). N-Acetylserotonin – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Acetylserotonin. Retrieved from [Link]

-

Axios Research. (n.d.). Serotonin Glucuronide. Retrieved from [Link]

- Carter, M. D., et al. (2012). Quantitation of Melatonin and N-acetylserotonin in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS. Journal of mass spectrometry : JMS, 47(3), 348–356.

-

Hypha Discovery. (n.d.). Glucuronide synthesis. Retrieved from [Link]

- Krishnaswamy, S., et al. (2003). Validation of serotonin (5-hydroxtryptamine) as an in vitro substrate probe for human UDP-glucuronosyltransferase (UGT) 1A6.

- Leone, R. M., & Silman, R. E. (1984). Melatonin Can Be Differentially Metabolized in the Rat to Produce N-Acetylserotonin in Addition to 6-Hydroxy-Melatonin. Endocrinology, 114(5), 1825-1832.

- Leone, R. M., & Silman, R. E. (1985). Melatonin Is Metabolized to JV-Acetyl Serotonin and 6-Hydroxymelatonin in Man.

- Ouzzine, M., et al. (2014). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Frontiers in cellular neuroscience, 8, 349.

-

PubChem. (n.d.). N-acetylserotonin. Retrieved from [Link]

- Trontelj, J., et al. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS.

-

Veeprho. (n.d.). Serotonin Glucuronide. Retrieved from [Link]

- Sompol, P., et al. (2011). N-acetylserotonin promotes hippocampal neuroprogenitor cell proliferation in sleep-deprived mice.

- Jang, S. W., et al. (2010). N-acetylserotonin activates TrkB receptor in a circadian rhythm.

- Oxenkrug, G. F. (2012). N-Acetylserotonin and Aging-Associated Cognitive Impairment and Depression. Aging and disease, 3(4), 335–344.

- Oxenkrug, G. F. (2013). N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain. Current neuropharmacology, 11(6), 577–584.

- Leone, R. M., & Silman, R. E. (1984). Melatonin can be differentially metabolized in the rat to produce N-acetylserotonin in addition to 6-hydroxy-melatonin. Endocrinology, 114(5), 1825-1832.

- Leone, R. M., & Silman, R. E. (1985). Melatonin Is Metabolized to JV-Acetyl Serotonin and 6-Hydroxymelatonin in Man.

-

Wikipedia. (n.d.). N-Acetylserotonin. Retrieved from [Link]

Sources

- 1. Enzyme-assisted synthesis and characterization of glucuronide conjugates of neuroactive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Chemical synthesis and purification of n-acetylserotonin glucuronide.

An In-Depth Technical Guide to the Chemical Synthesis and Purification of N-acetylserotonin Glucuronide

Introduction: The Significance of this compound

N-acetylserotonin (NAS), also known as normelatonin, is a fascinating endogenous compound. It serves as the immediate precursor to melatonin, a hormone central to regulating circadian rhythms, and also possesses its own distinct biological activities, including antioxidant and neuroprotective effects.[1][2] In drug development and clinical research, understanding the metabolic fate of xenobiotics and endogenous compounds is paramount. Glucuronidation represents the most significant Phase II metabolic pathway, converting a wide range of molecules into more water-soluble forms for excretion.[3][4][5]

N-acetylserotonin β-D-glucuronide is a major metabolite of NAS and, by extension, melatonin.[6] Its quantification in biological matrices like urine can serve as a valuable biomarker for melatonin synthesis and overall metabolic activity.[6] However, obtaining pure analytical standards of such metabolites is often a significant challenge, as isolation from biological sources is typically low-yielding and complex.[7] Therefore, a robust and scalable chemical synthesis is essential for researchers who require this standard for pharmacokinetic studies, bioanalytical method development, and pharmacological investigations.

This guide provides a comprehensive, field-proven methodology for the chemical synthesis of N-acetylserotonin O-glucuronide, followed by a detailed protocol for its purification using reversed-phase chromatography. We will delve into the causality behind key experimental decisions, ensuring a blend of theoretical understanding and practical application for scientists in the field.

Part 1: The Synthetic Strategy - A Modern Approach to a Classic Reaction

The core challenge in synthesizing an O-glucuronide lies in the stereoselective formation of the glycosidic bond between the phenolic hydroxyl group of N-acetylserotonin and the C1 anomeric carbon of glucuronic acid. The synthesis is complicated by the presence of multiple reactive functional groups on both molecules and the inherent electronic properties of the glucuronic acid donor, which contains an electron-withdrawing group at C-5 that can destabilize the bond-forming event.[8]

Our strategy will employ the venerable Koenigs-Knorr reaction, a reliable method for glycosylation that involves the reaction of a glycosyl halide with an alcohol.[9][10][11] Success hinges on a meticulous protecting group strategy to ensure regioselectivity and prevent unwanted side reactions.

Pillar 1: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction proceeds via the activation of a glycosyl halide donor, typically a bromide, with a heavy metal salt promoter such as silver carbonate or cadmium carbonate.[9][11][12] The promoter facilitates the departure of the halide, generating a reactive oxocarbenium ion intermediate. The crucial stereochemical outcome—achieving the desired β-anomer that mimics the natural metabolite—is controlled by "neighboring group participation." When an acyl protecting group (like an acetyl group) is present at the C2 position of the glucuronic acid donor, it forms a cyclic dioxolanium ion intermediate, which sterically shields the α-face of the anomeric carbon.[11] This forces the incoming nucleophile (the hydroxyl group of N-acetylserotonin) to attack from the β-face, resulting in the formation of the desired 1,2-trans-glycoside.[11]

Pillar 2: Protecting Group Selection

A robust protecting group strategy is non-negotiable for a successful glucuronidation synthesis.

-

Glucuronic Acid Donor: We will use methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate as our donor.

-

Acetyl Groups (C2, C3, C4): These serve a dual purpose. They protect the hydroxyl groups from participating in side reactions and, critically, the C2-acetyl group provides the necessary neighboring group participation for β-selectivity.[11]

-

Methyl Ester (C6): The carboxylate of glucuronic acid is protected as a methyl ester to prevent it from acting as an internal nucleophile and to improve the solubility of the donor in organic solvents.

-

-

N-acetylserotonin (Aglycone): The N-acetyl group is sufficiently stable under the reaction conditions. The phenolic hydroxyl at C5 is our target nucleophile. While the indole N-H could potentially react, its nucleophilicity is significantly lower than the phenolic oxygen, especially under the neutral-to-mildly basic conditions afforded by promoters like silver carbonate, making protection unnecessary.

The overall synthetic pathway is visualized below.

Experimental Protocol: Synthesis

Disclaimer: This protocol should only be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.

Step 1: Koenigs-Knorr Glycosylation

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add N-acetylserotonin (1.0 eq) and freshly prepared silver carbonate (Ag₂CO₃, 2.0 eq).

-

Solvent Addition: Add anhydrous toluene via cannula. The resulting suspension should be stirred under a positive pressure of nitrogen and protected from light by wrapping the flask in aluminum foil. Add a small amount of quinoline (0.5 eq) to act as a proton sponge.

-

Donor Addition: Dissolve methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.2 eq) in anhydrous toluene. Add this solution dropwise to the stirring suspension at room temperature over 30 minutes.

-

Reaction: Allow the reaction to stir at room temperature in the dark for 18-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of N-acetylserotonin.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the silver salts. Wash the Celite pad thoroughly with additional ethyl acetate.

-

Extraction: Combine the filtrates and wash sequentially with 1 M HCl to remove quinoline, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected this compound.

Step 2: Global Deprotection (Saponification)

-

Dissolution: Dissolve the crude protected glucuronide from the previous step in a mixture of tetrahydrofuran (THF) and methanol (3:1 v/v).

-

Hydrolysis: Cool the solution to 0 °C in an ice bath. Add a 1 M aqueous solution of lithium hydroxide (LiOH) or potassium hydroxide (KOH) (5.0 eq) dropwise.

-

Reaction: Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC or LC-MS until all starting material is consumed. The hydrolysis removes both the acetyl protecting groups and the methyl ester.

-

Neutralization: Carefully neutralize the reaction mixture to pH ~7 by the dropwise addition of a cation-exchange resin (e.g., Amberlite® IR120, H⁺ form) or dilute HCl. This step is critical as glucuronides can be unstable under strongly acidic or basic conditions.[13][14]

-

Isolation: Filter off the resin and wash with a water/methanol mixture. Concentrate the filtrate under reduced pressure to remove the organic solvents. The remaining aqueous solution contains the crude this compound and salts. This solution can be lyophilized or directly subjected to purification.

Part 2: The Purification Strategy - Isolating a Polar Needle from a Haystack

Purifying glucuronides is notoriously challenging due to their high polarity and water solubility, which makes standard normal-phase chromatography or simple liquid-liquid extractions ineffective.[14][15] The method of choice for such polar metabolites is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[16][17][18]

Pillar 1: Reversed-Phase Chromatography

In RP-HPLC, the stationary phase is non-polar (hydrophobic), typically silica chemically bonded with C18 (octadecylsilane) alkyl chains, while the mobile phase is polar.[17][19][20] This setup is ideal for our target molecule. Non-polar impurities from the synthesis will be strongly retained by the C18 column, while the highly polar this compound will have less affinity and can be eluted using a highly aqueous mobile phase.[20] A gradient elution, where the percentage of organic solvent (e.g., acetonitrile or methanol) is gradually increased, is used to first elute the very polar product and then wash the more strongly retained impurities from the column.[16]

Pillar 2: Mobile Phase Optimization

The choice of mobile phase additives is crucial for achieving good peak shape and successful purification.

-

Acidic Modifier: Adding a small amount of acid, such as formic acid (0.1%), to the mobile phase protonates the carboxylic acid of the glucuronide (pKa ~3.2), suppressing its ionization and leading to better retention and sharper peaks on the reversed-phase column.

-

Buffer System: For compounds that may be unstable at low pH, a buffer system like ammonium acetate (pH 5.0) can be an excellent alternative, providing stable pH control and volatility for subsequent sample workup (lyophilization).[13]

The purification workflow is outlined in the diagram below.

Experimental Protocol: Purification

-

Sample Preparation: Re-dissolve the crude, lyophilized product from the synthesis in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Filter the solution through a 0.45 µm PTFE or nylon syringe filter to remove any particulate matter.

-

Chromatography System:

-

Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase A: Deionized water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Detector: UV detector set to 280 nm (for the indole chromophore of serotonin).

-

-

Elution Method:

-

Equilibrate the column with 5% Mobile Phase B for at least 3 column volumes.

-

Inject the prepared sample.

-

Run a linear gradient. The exact gradient will require optimization but a typical starting point is:

-

5% B for 5 minutes.

-

5% to 40% B over 30 minutes.

-

40% to 95% B over 5 minutes (to wash the column).

-

Hold at 95% B for 5 minutes.

-

Return to 5% B and re-equilibrate.

-

-

-

Fraction Collection: Collect fractions (e.g., 5-10 mL) corresponding to the major peak observed on the UV chromatogram.

-

Purity Analysis: Analyze a small aliquot of each collected fraction using a rapid analytical LC-MS method to confirm the presence of the desired product (by mass) and assess its purity.

-

Final Processing: Pool the fractions that meet the purity requirement (typically >98%). Remove the acetonitrile under reduced pressure. Freeze the remaining aqueous solution and lyophilize to obtain the final product as a fluffy, white solid.

Part 3: Characterization and Data Summary

Final validation of the synthesized this compound is performed using standard analytical techniques to confirm its structure and purity.

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition.

-

¹H and ¹³C NMR Spectroscopy: Confirms the covalent structure, the presence of both the N-acetylserotonin and glucuronic acid moieties, and, crucially, the anomeric proton coupling constant (J ≈ 7-8 Hz) confirms the β-configuration of the glycosidic linkage.

-

Analytical HPLC: Determines the final purity of the compound, typically reported as a percentage of the total peak area.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₈H₂₂N₂O₈ | Sum of atoms in the final structure.[6][21] |

| Monoisotopic Mass | 394.1376 Da | Exact mass for HRMS confirmation.[21] |

| ¹H NMR Anomeric Proton | δ ≈ 4.8-5.2 ppm (d, J ≈ 7-8 Hz) | The chemical shift and doublet splitting pattern with a large coupling constant is characteristic of a β-glucuronide anomeric proton. |

| Analytical HPLC Purity | >98% | Standard requirement for an analytical reference material.[13] |

| Appearance | White to off-white lyophilized solid | Typical appearance of a purified, polar organic molecule. |

Conclusion

The successful provision of a high-purity this compound standard is an enabling step for advanced pharmacological and metabolic research. The combination of a classic Koenigs-Knorr glycosylation with a carefully planned protecting group strategy provides a reliable route to the crude product. Subsequent purification via preparative reversed-phase HPLC is an essential and effective method for isolating this highly polar metabolite from synthetic impurities. The detailed protocols and rationale presented in this guide offer a robust framework for researchers to produce this valuable analytical standard, facilitating a deeper understanding of melatonin metabolism and the broader field of drug development.

References

-

Andreana, P., & Bovicelli, P. (2006). Protecting groups for glucuronic acid: application to the synthesis of new paclitaxel (taxol) derivatives. The Journal of Organic Chemistry, 71(26), 9628–9636. [Link]

-

Hypha Discovery. (n.d.). Glucuronide synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Glucuronidations using the Koenigs-Knorr procedure. Retrieved from [Link]

-

D'Alonzo, D., De Fenza, M., & Guaragna, A. (2018). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 23(8), 1849. [Link]

-

Biotage. (n.d.). Reversed-Phase Flash Purification. Retrieved from [Link]

-

ResearchGate. (n.d.). Koenig–Knorr glycosidation. Retrieved from [Link]

-

Tosin, M., & Murphy, P. V. (2006). Synthesis of α-Glucuronic Acid and Amide Derivatives in the Presence of a Participating 2-Acyl Protecting Group. Organic Letters, 8(17), 3753–3756. [Link]

-

D'Alonzo, D., De Fenza, M., & Guaragna, A. (2018). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 23(8), 1849. [Link]

-

Hypha Discovery. (n.d.). Late-stage Synthesis of N-glucuronide Metabolites. Retrieved from [Link]

-

Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

-

Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

-

Kirchhofer, T., et al. (2018). Complementing reversed-phase selectivity with porous graphitized carbon to increase the metabolome coverage in an on-line two-dimensional LC-MS setup for metabolomics. Analytical and Bioanalytical Chemistry, 410(16), 3835–3846. [Link]

-

Samala, S., et al. (2011). Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide. ACS Chemical Neuroscience, 2(7), 376–382. [Link]

-

Conrow, R. B., & Bernstein, S. (1971). Steroid conjugates. VI. Improved Koenigs--Knorr synthesis of aryl glucuronides using cadmium carbonate, a new and effective catalyst. The Journal of Organic Chemistry, 36(6), 863–870. [Link]

-

Wikipedia. (n.d.). Koenigs–Knorr reaction. Retrieved from [Link]

-

Zhang, M., et al. (2021). Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite. Journal of Pharmaceutical and Biomedical Analysis, 193, 113735. [Link]

-

ResearchGate. (n.d.). Synthesis of α-Glucuronic Acid and Amide Derivatives in the Presence of a Participating 2Acyl Protecting Group. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Tandem Mass Spectrometry - Applications and Principles. IntechOpen. [Link]

-

Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of the glucuronide region (3.3–5.6 ppm) of the.... Retrieved from [Link]

-

Hu, M., & Chen, J. (2014). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism and Disposition, 42(1), 30-39. [Link]

-

Wikipedia. (n.d.). N-Acetylserotonin. Retrieved from [Link]

-

Stachulski, A. V., & Jenkins, G. N. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(6), 816-851. [Link]

-

Human Metabolome Database. (2013). Showing metabocard for this compound (HMDB0060833). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Stachulski, A. V., & Jenkins, G. N. (2013). Glucuronides from metabolites to medicines: A survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(6), 816-851. [Link]

-

Axelrod, J., & Weissbach, H. (1961). Enzymatic O-methylation of N-acetylserotonin to melatonin. Science, 133(3450), 386-387. [Link]

-

Al-Ghamdi, H. (n.d.). Phase II (Conjugation) Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

-

Taylor & Francis. (n.d.). N-Acetylserotonin – Knowledge and References. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Glucuronidation – Knowledge and References. Retrieved from [Link]

-

Hypha Discovery. (n.d.). N-glucuronidation: the human element. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

-

Chemistry LibreTexts. (2022). 10.5: N-glycosidic Bonds. Retrieved from [Link]

-

Veeprho. (n.d.). N-Acetyl Serotonin β-D-Glucuronide. Retrieved from [Link]

-

Kim, D. Y., et al. (2023). Human Naa50 Shows Serotonin N-Acetyltransferase Activity, and Its Overexpression Enhances Melatonin Biosynthesis, Resulting in Osmotic Stress Tolerance in Rice. International Journal of Molecular Sciences, 24(3), 2639. [Link]

Sources

- 1. N-Acetylserotonin - Wikipedia [en.wikipedia.org]

- 2. ≥99% (HPLC), powder, antioxidant | Sigma-Aldrich [sigmaaldrich.com]

- 3. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. biosynth.com [biosynth.com]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. selekt.biotage.com [selekt.biotage.com]

- 17. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 18. Complementing reversed-phase selectivity with porous graphitized carbon to increase the metabolome coverage in an on-line two-dimensional LC-MS setup for metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 20. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 21. This compound | C18H22N2O8 | CID 29971054 - PubChem [pubchem.ncbi.nlm.nih.gov]

Exploring the biological activity of n-acetylserotonin glucuronide.

An In-Depth Technical Guide to the Biological Activity of N-acetylserotonin Glucuronide

Foreword

N-acetylserotonin (NAS), once viewed merely as a metabolic stepping stone in the synthesis of melatonin, has emerged as a molecule of significant interest, possessing a distinct and compelling pharmacological profile. Its potent antioxidant, neuroprotective, and unique neurotrophic activities, particularly its role as an agonist for the Tropomyosin receptor kinase B (TrkB), have positioned it as a promising candidate for therapeutic development.[1][2][3] However, like most xenobiotics and endogenous compounds, NAS undergoes extensive phase II metabolism prior to excretion. The primary modification is glucuronidation, resulting in the formation of this compound (NASG).[4]

This guide moves beyond the parent compound to explore the frontier of its major metabolite, NASG. While glucuronides are traditionally considered inactive, water-soluble products destined for elimination, the field of drug metabolism has taught us that this is an oversimplification.[5] Some glucuronide conjugates can retain activity, act as transport forms, or serve as prodrugs, undergoing enzymatic cleavage back to the active aglycone in specific tissues. This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate the biological activity of this compound, from its synthesis and characterization to the design of robust in vitro and in vivo studies.

The Biochemical Landscape: From Serotonin to NAS and its Glucuronide

The journey to NASG begins with the essential neurotransmitter serotonin (5-hydroxytryptamine). In tissues like the pineal gland and retina, serotonin is N-acetylated by the enzyme arylalkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin (NAS).[3][6] This reaction is often the rate-limiting step in melatonin synthesis and is under tight circadian control, with activity peaking during the dark phase.[3] NAS then serves as the direct precursor to melatonin, being O-methylated by N-acetylserotonin O-methyltransferase (ASMT).[6]

However, not all NAS is converted to melatonin. A significant portion is targeted for clearance via glucuronidation. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver but also present in other tissues, including the brain.[7][8] UGTs transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the 5-hydroxyl group of the NAS indole ring, forming an O-glucuronide. This conjugation dramatically increases the molecule's water solubility, facilitating its excretion in urine and bile.

Caption: Metabolic fate of Serotonin to NAS, Melatonin, and NASG.

Biological Activity Profile: The Parent Compound vs. The Metabolite

The Established Bioactivity of N-acetylserotonin (NAS)

The rationale for studying NASG is built upon the potent and diverse activities of its parent compound. Understanding these is critical to formulating hypotheses about the glucuronide.

-

TrkB Receptor Agonism: Perhaps the most significant finding is that NAS, unlike serotonin or melatonin, is a potent agonist of the TrkB receptor, the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[3][9] This activation is independent of BDNF and triggers downstream signaling cascades, including MAPK/ERK and PI3K/AKT, which are crucial for promoting neuronal survival, neurogenesis, and synaptic plasticity.[10][11]

-

Neuroprotection and Neurogenesis: Through its TrkB activity, NAS exerts robust neuroprotective effects against excitotoxicity and promotes the proliferation of neural progenitor cells.[3][12] This has profound implications for treating neurodegenerative diseases and mood disorders.

-

Antioxidant Properties: NAS is a powerful antioxidant, reported to be 5 to 20 times more effective than melatonin at protecting against oxidative damage in certain models.[1][13] It directly scavenges free radicals and can modulate the activity of antioxidant enzymes.[13][14]

-

Melatonin Receptor Activity: NAS also acts as an agonist at MT1, MT2, and the putative MT3 melatonin receptors, though with a lower affinity than melatonin itself.[1][15]

Hypothesized Biological Role of this compound (NASG)

Direct research into the bioactivity of NASG is currently sparse. Therefore, our exploration is guided by two primary, non-mutually exclusive hypotheses:

-

Hypothesis A: NASG is an Inactive Metabolite for Excretion. This is the classical role of a glucuronide. The large, polar glucuronic acid moiety may sterically hinder the molecule from fitting into the binding pockets of receptors like TrkB or melatonin receptors, rendering it inactive. Its high water solubility ensures efficient renal clearance.[16]

-

Hypothesis B: NASG is a Prodrug or Transport Form of NAS. While inactive itself, NASG could be transported throughout the body and, in specific tissues expressing β-glucuronidase enzymes, be hydrolyzed back to the active NAS. This could represent a mechanism for delivering NAS to tissues, including the brain, potentially providing a more sustained therapeutic effect compared to administering NAS directly.

Investigating these hypotheses requires the specific experimental protocols detailed in the following sections.

Methodologies for Interrogating NASG Bioactivity

This section provides actionable, field-tested protocols for the synthesis, purification, and biological evaluation of NASG.

Synthesis and Purification of NASG Standard

Reliable biological assays depend on a pure, well-characterized standard. Enzymatic synthesis is often preferred as it typically yields the biologically relevant isomer.

Protocol 3.1: Enzymatic Synthesis of NASG using Human Liver Microsomes (HLM)

-

Rationale: HLMs contain a rich complement of UGT enzymes, providing a biomimetic system for generating the metabolite.[17] Alamethicin is used to permeabilize the microsomal membrane, ensuring the cofactor UDPGA can access the enzyme's active site. Saccharic acid lactone inhibits endogenous β-glucuronidases, preventing the breakdown of the newly formed product.

-

Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following in order on ice:

-

100 mM Potassium Phosphate Buffer (pH 7.4)

-

10 mg/mL Human Liver Microsomes (final concentration 0.5 - 1.0 mg/mL)

-

Alamethicin (50 µg/mg of microsomal protein)

-

-

Pre-incubation 1: Gently mix and pre-incubate for 15 minutes on ice.

-

Add Inhibitor & Substrate: Add the following:

-

Saccharic acid 1,4-lactone (to a final concentration of 10 µM)

-

N-acetylserotonin (NAS) (from a DMSO stock, final concentration 10-50 µM; keep final DMSO <0.5%)

-

-

Pre-incubation 2: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate Reaction: Start the reaction by adding the cofactor, Uridine 5'-diphosphoglucuronic acid (UDPGA), to a final concentration of 2 mM.

-

Incubation: Incubate for 2-4 hours at 37°C with gentle shaking.

-

Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing 1% formic acid. This precipitates the microsomal proteins.

-

Clarification: Vortex vigorously, then centrifuge at >14,000 x g for 15 minutes at 4°C.

-

Purification:

-

Carefully collect the supernatant.

-

Dry the supernatant under a stream of nitrogen or using a centrifugal vacuum concentrator.

-

Reconstitute the residue in a small volume of mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

Purify the NASG from the mixture using preparative or semi-preparative reversed-phase HPLC. Collect fractions and analyze for the presence of NASG using LC-MS/MS.

-

-

Validation: Pool the pure fractions, dry, and determine the concentration. Confirm the structure and purity (>95%) using high-resolution mass spectrometry and NMR.

-

In Vitro Assessment of Biological Activity

The core question is whether NASG can activate the TrkB receptor. This can be tested directly and under conditions that would convert it back to NAS.

Caption: Experimental workflow for testing NASG's effect on TrkB activation.

Protocol 3.2: TrkB Receptor Activation Assay in SH-SY5Y Neuroblastoma Cells

-

Rationale: This assay directly measures the phosphorylation of TrkB, the hallmark of its activation.[11] By comparing the effects of NASG alone versus NASG with β-glucuronidase, we can distinguish between direct activity and prodrug activity. NAS serves as the positive control.

-

Step-by-Step Methodology:

-

Cell Culture: Culture SH-SY5Y cells in appropriate media. For differentiation, treat with retinoic acid for 5-7 days to induce a more neuronal phenotype. Seed cells in 6-well plates to reach 80-90% confluency on the day of the experiment.

-

Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in serum-free media to reduce basal receptor tyrosine kinase activity.

-

Treatment Preparation:

-

Condition 1 (Vehicle): Serum-free media with vehicle (e.g., 0.1% DMSO).

-

Condition 2 (Positive Control): N-acetylserotonin (NAS) at a final concentration of 1 µM.

-

Condition 3 (Direct Activity): this compound (NASG) at a final concentration of 1 µM.

-

Condition 4 (Prodrug Activity): Pre-incubate 1 µM NASG with β-glucuronidase (from E. coli, which has optimal activity at neutral pH) for 30 minutes at 37°C before adding to the cells.[18]

-

-

Cell Treatment: Add the prepared treatments to the cells and incubate for 15 minutes at 37°C. This is a typical time point for observing maximal receptor phosphorylation.

-

Lysis: Immediately wash cells twice with ice-cold PBS. Lyse the cells directly in the well with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blot:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate overnight at 4°C with a primary antibody against Phospho-TrkB (Tyr816).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: To ensure equal protein loading and expression, strip the membrane and re-probe for Total TrkB and a loading control like β-Actin or GAPDH.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the pTrkB signal to the Total TrkB signal for each sample.

-

Analytical Methods for In Vivo Studies

To assess pharmacokinetics and pharmacodynamics in animal models, a robust and sensitive analytical method is essential for simultaneously measuring NAS and NASG in biological matrices like plasma and brain homogenate.

Protocol 3.3: LC-MS/MS Quantification of NAS and NASG in Plasma

-

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the required sensitivity and selectivity for quantifying low-concentration analytes in complex biological matrices.[19][20] A protein precipitation step is a simple and effective way to clean up the plasma sample. The use of stable isotope-labeled internal standards (SIL-IS) for both analytes is crucial for correcting matrix effects and ensuring accurate quantification.

-

Data Presentation: LC-MS/MS Parameters

Parameter Setting for NAS Setting for NASG Rationale Chromatography Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) Good retention for indole-containing molecules. Mobile Phase A Water + 0.1% Formic Acid Water + 0.1% Formic Acid Acid modifier promotes protonation for positive ion mode. Mobile Phase B Acetonitrile + 0.1% Formic Acid Acetonitrile + 0.1% Formic Acid Standard organic solvent for reversed-phase. Gradient 5% to 95% B over 5 minutes 5% to 95% B over 5 minutes Elutes NASG (more polar) first, followed by NAS. Flow Rate 0.4 mL/min 0.4 mL/min Standard for analytical scale columns. Mass Spectrometry Ionization Mode Positive Electrospray (ESI+) Positive Electrospray (ESI+) Amine and amide groups are readily protonated. Precursor Ion (Q1) m/z 219.1 m/z 395.1 Corresponds to [M+H]⁺ of each compound. Product Ion (Q3) m/z 160.1 m/z 219.1 Represents a stable, characteristic fragment for quantification. | Internal Standard | NAS-d4 (m/z 223.1 → 164.1) | NASG-d4 (m/z 399.1 → 223.1) | SIL-IS co-elutes and corrects for analytical variability. |

-

Step-by-Step Methodology:

-

Sample Collection: Collect blood from animals at specified time points into tubes containing an anticoagulant (e.g., K2-EDTA). Immediately place on ice.

-

Plasma Preparation: Centrifuge the blood at 2000 x g for 10 minutes at 4°C. Harvest the plasma (supernatant). If not analyzed immediately, store at -80°C.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma in a 1.5 mL tube, add 10 µL of a working solution of internal standards (NAS-d4 and NASG-d4 in methanol).

-

Add 200 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at >16,000 x g for 10 minutes at 4°C.

-

-

Analysis:

-